Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl-
Description
Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- is a complex organic compound characterized by its unique structure, which includes a methanone group attached to a pyrrolidine ring and multiple phenyl groups
Properties
CAS No. |
61456-85-7 |
|---|---|
Molecular Formula |
C38H29NO4 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
phenyl-(2,4,5-tribenzoyl-1-phenylpyrrolidin-3-yl)methanone |
InChI |
InChI=1S/C38H29NO4/c40-35(26-16-6-1-7-17-26)31-32(36(41)27-18-8-2-9-19-27)34(38(43)29-22-12-4-13-23-29)39(30-24-14-5-15-25-30)33(31)37(42)28-20-10-3-11-21-28/h1-25,31-34H |
InChI Key |
LEBOQMOHTSTQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(N(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0-78°C, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Solvents like ethanol or methanol are often used, and the reaction times can range from 1 to 16 hours depending on the desired yield .
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler compound with similar structural features but fewer phenyl groups.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group, making it more reactive in certain chemical reactions.
Methanone, [1,1’-biphenyl]-4-ylphenyl-: Features a biphenyl group, providing different steric and electronic properties.
Uniqueness
Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- is unique due to its complex structure, which offers a combination of stability and reactivity. This makes it suitable for a wide range of applications, from synthetic chemistry to potential therapeutic uses.
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